6-Bromo-4-[3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-4-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PHENYLQUINOLINE is a complex heterocyclic compound that integrates multiple functional groups, including a bromine atom, a furan ring, a triazolothiadiazole moiety, and a quinoline scaffold
Preparation Methods
The synthesis of 6-BROMO-4-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PHENYLQUINOLINE typically involves multi-step reactions. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazolothiadiazole ring . The quinoline scaffold can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones under acidic conditions . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium azide (NaN3). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-BROMO-4-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PHENYLQUINOLINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 6-BROMO-4-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PHENYLQUINOLINE involves its interaction with specific molecular targets. The triazolothiadiazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The quinoline scaffold may intercalate with DNA, disrupting replication and transcription processes . These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazole derivatives and quinoline-based molecules. For example:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the triazolothiadiazole core and exhibit similar biological activities.
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs, share the quinoline scaffold. The uniqueness of 6-BROMO-4-[3-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PHENYLQUINOLINE lies in its combination of these two pharmacophores, potentially leading to synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C22H12BrN5OS |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
6-(6-bromo-2-phenylquinolin-4-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H12BrN5OS/c23-14-8-9-17-15(11-14)16(12-18(24-17)13-5-2-1-3-6-13)21-27-28-20(19-7-4-10-29-19)25-26-22(28)30-21/h1-12H |
InChI Key |
GDHJUZGGCKUVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=NN5C(=NN=C5S4)C6=CC=CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.